- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems, Tetrahedron Letters, 2012, 53(50), 6782-6785
Cas no 89-58-7 (2,5-Dimethylnitrobenzene)
2,5-Dimethylnitrobenzene structure
Product Name:2,5-Dimethylnitrobenzene
CAS-Nr.:89-58-7
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00024284
CID:34512
PubChem ID:6974
Update Time:2024-10-26
2,5-Dimethylnitrobenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-Dimethyl-2-nitrobenzene
- Nitropxylene
- 2,5-Dimethylnitrobenzene
- 2-NITRO-4-XYLENE
- Nitro-p-xylene
- 2-Nitro-p-xylene
- Benzene, 1,4-dimethyl-2-nitro-
- p-Xylene, 2-nitro-
- 2-Nitro-1,4-dimethylbenzene
- 2,5-Dimethyl-1-nitrobenzene
- 1,4-dimethyl-2-nitro-benzene
- 2-Nitro-para-xylene
- BSFHJMGROOFSRA-UHFFFAOYSA-N
- H2AU67681F
- nitro p-xylene
- Nitro-p-xylol
- NSC5591
- 2,5-Dimethy-nitrobenzene
- DSSTox_CID_5137
- DSSTox_RID_77681
- DSSTox_GSID_25
- 2,5-Dimethyl nitrobenzene
- Q27279552
- BSFHJMGROOFSRA-UHFFFAOYSA-
- FT-0610469
- A843240
- AKOS006227606
- CS-W021287
- UNII-H2AU67681F
- DTXSID2025137
- LS-1895
- NSC-5591
- NSC 5591
- SCHEMBL8367112
- 1,4-DIMETHYLNITROBENZENE
- AC-11736
- 2-nitro-p-xylen
- CHEMBL1527339
- CAS-89-58-7
- EINECS 201-920-7
- NCGC00090907-02
- GS-3282
- 1-Nitro-2,5-dimethylbenzene
- AI3-23208
- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- CCRIS 3122
- MFCD00024284
- NCGC00257926-01
- EN300-102019
- MLS001050096
- AM804502
- 89-58-7
- SCHEMBL171914
- Benzene,4-dimethyl-2-nitro-
- DIMETHYL-2-NITROBENZENE, 1,4-
- DTXCID405137
- SMR001216529
- NCGC00090907-01
- Tox21_200372
- D1105
- EC 201-920-7
- 1,4-Dimethyl-2-nitrobenzene (ACI)
- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)
- DB-057144
- NS00002909
-
- MDL: MFCD00024284
- Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- InChI-Schlüssel: BSFHJMGROOFSRA-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(C)=CC=C(C)C=1)=O
Berechnete Eigenschaften
- Genaue Masse: 151.06300
- Monoisotopenmasse: 151.063329
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 153
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.8
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Gelbe Flüssigkeit [1]
- Dichte: 1.13
- Schmelzpunkt: -25°C
- Siedepunkt: 104°C/6mmHg(lit.)
- Flammpunkt: 104℃
- Brechungsindex: 1.5400-1.5440
- Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong oxidizing agents.
- PSA: 45.82000
- LogP: 2.73480
- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether [6]
2,5-Dimethylnitrobenzene Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:None
- Gefahrenhinweis: H300+H310+H330
- Warnhinweis: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501
- Transportnummer gefährlicher Stoffe:1665
- Code der Gefahrenkategorie: 36/37-39/23/24/25
- Sicherheitshinweise: S26; S36/37/39
- RTECS:ZE4686600
- Gefahrenklasse:6.1
- PackingGroup:II
- Lagerzustand:Store at room temperature
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:II
- Risikophrasen:R36/37
2,5-Dimethylnitrobenzene Zolldaten
- HS-CODE:2904209090
- Zolldaten:
China Zollkodex:
2904209090Übersicht:
290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
2,5-Dimethylnitrobenzene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844053-100g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 97% | 100g |
340.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DK297-5g |
2,5-Dimethylnitrobenzene |
89-58-7 | 98% | 5g |
50.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DK297-25g |
2,5-Dimethylnitrobenzene |
89-58-7 | 98% | 25g |
177.0CNY | 2021-08-06 | |
| TRC | D460918-1g |
2,5-Dimethylnitrobenzene |
89-58-7 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D460918-5g |
2,5-Dimethylnitrobenzene |
89-58-7 | 5g |
$ 65.00 | 2022-06-05 | ||
| TRC | D460918-10g |
2,5-Dimethylnitrobenzene |
89-58-7 | 10g |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR307191-5g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 97% | 5g |
£34.00 | 2024-08-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1105-25G |
2,5-Dimethylnitrobenzene |
89-58-7 | >99.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1105-500G |
2,5-Dimethylnitrobenzene |
89-58-7 | >99.0%(GC) | 500g |
¥1150.00 | 2024-04-15 | |
| eNovation Chemicals LLC | K90484-5g |
2-Nitro-4-xylene |
89-58-7 | 97% | 5g |
$130 | 2024-05-23 |
2,5-Dimethylnitrobenzene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane
Referenz
- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitration, Tetrahedron Letters, 1996, 37(4), 513-16
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C
Referenz
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration, Journal of Organic Chemistry, 2023, 88(15), 11322-11327
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled
Referenz
- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions, Journal of Fluorine Chemistry, 2008, 129(6), 524-528
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate, Synthesis, 1978, (9), 690-1
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referenz
- Green synthesis: Aromatic nitrations in room-temperature ionic liquids, ACS Symposium Series, 2002, 818, 134-146
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt
Referenz
- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt
1.2 1 min, rt
1.2 1 min, rt
Referenz
- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditions, Synthetic Communications, 2005, 35(17), 2237-2241
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Nitric acid , Nitrogen dioxide
Referenz
- Synthesis of fluoromethoxythrin and its insecticidal activity, Journal of Fluorine Chemistry, 1990, 46(3), 507-13
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C
Referenz
- Nitration of aromatic compounds on silica sulfuric acid, Bulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrate, Australian Journal of Chemistry, 1978, 31(8), 1839-40
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Referenz
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
,
Journal of Fluorine Chemistry,
2002,
113(2),
207-209
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt
Referenz
- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditions, Chinese Chemical Letters, 2007, 18(9), 1064-1066
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C
Referenz
- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates, Organic Letters, 2018, 20(11), 3197-3201
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water
Referenz
- Continuous nitration of p-xylene, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C
Referenz
- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues, Molecules, 2022, 27(16),
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt
Referenz
- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration, Green Chemistry, 2015, 17(6), 3446-3451
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride , Silver nitrate
Referenz
- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solution, Journal of Organic Chemistry, 1981, 46(17), 3533-7
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C
Referenz
- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions, Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C
Referenz
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
,
Journal of Chemical Research,
2006,
(9),
549-551
2,5-Dimethylnitrobenzene Raw materials
2,5-Dimethylnitrobenzene Preparation Products
2,5-Dimethylnitrobenzene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:89-58-7)2,5-Dimethylnitrobenzene
Bestellnummer:sfd4106
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89-58-7)2,5-Dimethylnitrobenzene
Bestellnummer:A1207363
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:46
Preis ($):327.0
Email:sales@amadischem.com
2,5-Dimethylnitrobenzene Verwandte Literatur
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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